molecular formula C17H15ClO4 B14209835 2-(4-Methylphenyl)-2-oxoethyl (4-chlorophenoxy)acetate CAS No. 827611-26-7

2-(4-Methylphenyl)-2-oxoethyl (4-chlorophenoxy)acetate

Cat. No.: B14209835
CAS No.: 827611-26-7
M. Wt: 318.7 g/mol
InChI Key: MRKWPTKBXZCOGN-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl (4-chlorophenoxy)acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl (4-chlorophenoxy)acetate typically involves the esterification of 4-chlorophenoxyacetic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl (4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl (4-chlorophenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

827611-26-7

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C17H15ClO4/c1-12-2-4-13(5-3-12)16(19)10-22-17(20)11-21-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3

InChI Key

MRKWPTKBXZCOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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